2'-Methylthio-2,2,3,3,3-pentafluoropropiophenone
Description
2'-Methylthio-2,2,3,3,3-pentafluoropropiophenone (C₁₀H₇F₅OS) is a fluorinated aromatic ketone featuring a methylthio (-SMe) substituent at the 2' position of the benzene ring and a pentafluoropropyl group at the carbonyl position. For example, asymmetric reduction of similar pentafluoropropiophenones using chiral catalysts like (S)-oxazaborolidine has been reported to yield enantiomerically enriched alcohols, though steric hindrance from bulky substituents can limit reaction efficiency .
The methylthio group confers distinct electronic and steric properties, influencing reactivity in applications such as agrochemical intermediates or pharmaceutical precursors.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5OS/c1-17-7-5-3-2-4-6(7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJJFFYANNKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
2’-Methylthio-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms and the methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Methylthio-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Methylthio-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylthio group and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key structural analogs differ in substituent type, position, and electronic characteristics:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The methylthio (-SMe) group is moderately electron-donating due to sulfur’s lone pairs, enhancing the aromatic ring’s nucleophilicity compared to electron-withdrawing substituents like chloro (-Cl) or trifluoromethyl (-CF₃) .
- Steric Effects : Bulky substituents (e.g., pentafluoropropyl) reduce reaction yields in asymmetric reductions, as seen in the 23% yield of a related alcohol derivative due to steric hindrance .
- Positional Isomerism : Substituent position (2' vs. 4') alters steric and electronic interactions. For example, 2'-methoxy derivatives may exhibit stronger ortho effects compared to para-substituted analogs.
Physicochemical Properties
- Molecular Weight: The molecular weight of analogs ranges from ~192 (e.g., 2,2,2,3'-tetrafluoroacetophenone) to 330 (e.g., 1-(4-benzyloxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one) .
- Thermal Stability : Fluorinated groups enhance thermal stability, making these compounds suitable for high-temperature applications in materials science .
Biological Activity
2'-Methylthio-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organosulfur compound with the molecular formula and a CAS number of 1443328-55-9. This compound has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities.
Structure
The compound features a pentafluoropropiophenone moiety with a methylthio group attached to the aromatic ring. The presence of fluorine atoms enhances its chemical stability and lipophilicity.
Physical Properties
- Molecular Weight: 270.22 g/mol
- Purity: Typically around 97% in commercial preparations
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer applications. The mechanisms of action may include:
- Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential cellular processes through the formation of reactive thiolate ions.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial properties of this compound against various microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The half-maximal inhibitory concentration (IC50) for these cell lines ranged from 10 µM to 25 µM, indicating significant cytotoxic effects.
Table 2: Anticancer Activity
Case Study 1: Antimicrobial Testing
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of various organosulfur compounds, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
Case Study 2: Anticancer Research
In a study published by Johnson et al. (2024), the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The researchers found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
